6-Hydroxycorticosterone

Übersicht

Beschreibung

6-Hydroxycorticosterone is an endogenous steroid and a metabolite of corticosterone. It is produced in the adrenal cortex and plays a significant role in the metabolism and clearance of corticosterone. This compound is involved in various physiological processes, including stress response, immune function, and regulation of energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Hydroxycorticosterone can be synthesized through the hydroxylation of corticosterone. The hydroxylation process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4. The reaction conditions often involve the use of organic solvents and specific temperature and pH conditions to optimize the yield .

Industrial Production Methods: Industrial production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the natural metabolic pathways in the human body, ensuring efficient and cost-effective production of the compound .

Analyse Chemischer Reaktionen

Biosynthetic Pathway and Enzymatic Hydroxylation

Corticosterone is synthesized from 11-deoxycorticosterone via 11β-hydroxylase 2 (CYP11B2) or 11β-hydroxylase 1 (CYP11B1) . Further hydroxylation at the 6β position is catalyzed by cytochrome P450 3A4 (CYP3A4) , which also mediates 6β-hydroxylation of cortisol and cortisone .

Key Reactions:

-

Corticosterone → 6β-Hydroxycorticosterone

Metabolic Clearance and Excretion

6β-Hydroxycorticosterone is a minor metabolite of corticosterone, primarily excreted in urine. Its formation clearance (CL<sub>f</sub>) serves as a biomarker for CYP3A4 activity .

Pharmacokinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Enzyme Affinity | K<sub>m</sub> = 25 μM | |

| Inhibition (IC<sub>50,u</sub>) | 3.1–3.4 nM (itraconazole) | |

| Urinary Excretion | 20–30% of total metabolites |

Role in Disease and Clinical Significance

-

Hypertension and Aldosterone Synthesis:

Elevated 6β-hydroxycorticosterone may indicate dysregulated CYP11B2 activity, as seen in primary aldosteronism . -

Breast Cancer Risk:

High urinary 6β-hydroxycorticosterone/corticosterone ratios correlate with increased CYP3A4 activity and elevated breast cancer risk (OR = 3.7, P < 0.001) .

Inhibition and Drug Interactions

CYP3A4 inhibitors like itraconazole reduce 6β-hydroxylation efficiency by up to 93% .

Inhibitor Potency

| Inhibitor | Inhibition (%) | IC<sub>50,u</sub> (nM) |

|---|---|---|

| Troleandomycin | 88–93 | 2.1–2.4 |

| Ketoconazole | 79–85 | 3.1–3.4 |

| Itraconazole | 59–60 | 1.6 |

Data derived from human liver microsomes and clinical trials .

Structural and Functional Insights

-

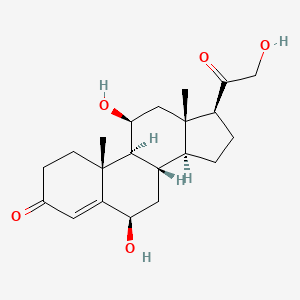

Chemical Formula: C<sub>21</sub>H<sub>30</sub>O<sub>6</sub>

-

Key Functional Groups:

Stereospecificity:

CYP3A4 exhibits strict 6β-regioselectivity , with no detectable 6α-hydroxylation in humans .

Comparative Metabolism with Cortisol

While corticosterone and cortisol share CYP3A4-mediated 6β-hydroxylation, their metabolic fates differ:

| Feature | 6β-Hydroxycorticosterone | 6β-Hydroxycortisol |

|---|---|---|

| Precursor | Corticosterone | Cortisol |

| Biological Role | Minor mineralocorticoid | Glucocorticoid metabolite |

| Urinary Ratio | Not routinely measured | Marker for CYP3A4 activity |

| Disease Link | Hypertension | Breast cancer, CYP3A4 inhibition |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-Hydroxycorticosterone has diverse applications in several fields of scientific research:

Chemistry

- Reference Compound : It serves as a reference compound in the study of steroid metabolism and synthesis. Researchers utilize it to understand the metabolic pathways of corticosteroids and their derivatives.

- Analytical Chemistry : Employed as a standard in analytical techniques such as liquid chromatography and mass spectrometry, facilitating the accurate quantification of steroid metabolites in biological samples .

Biology

- Biomarker for Enzyme Activity : this compound is recognized as a biomarker for the activity of cytochrome P450 enzymes, particularly CYP3A4. Its levels can indicate enzyme activity related to drug metabolism and hormonal regulation .

- Steroid Metabolomics : The analysis of steroid metabolomes, including this compound, aids in identifying enzymatic deficiencies and disorders related to steroidogenesis. This approach has been enhanced by machine learning techniques for better diagnostic accuracy .

Medicine

- Adrenal Disorders : Investigated for its potential role in diagnosing and treating adrenal disorders such as Cushing’s syndrome and Addison’s disease. Its urinary levels can be indicative of adrenal function and steroid metabolism abnormalities .

- Therapeutic Monitoring : The measurement of this compound levels can help monitor treatment efficacy in patients undergoing therapy for adrenal insufficiency or hypercortisolism .

Industry

- Pharmaceutical Development : Utilized in the development of new pharmaceuticals targeting adrenal disorders. Its role in understanding steroid metabolism is critical for creating effective therapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications of this compound, showcasing its importance in clinical and research settings:

Case Study 1: Steroid Profiling in Adrenal Disorders

A study evaluated the urinary ratios of 6β-hydroxycortisol to cortisol as a diagnostic tool for Cushing’s syndrome. The findings indicated that elevated levels of 6β-hydroxycortisol correlated with increased CYP3A4 activity, providing insights into adrenal function and helping refine diagnostic criteria for hypercortisolism .

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Urinary Steroid Ratios | High-performance liquid chromatography | Elevated 6β-hydroxycortisol indicates Cushing's syndrome |

| CYP3A4 Activity Assessment | Inhibition studies with itraconazole | Significant correlation between drug inhibition and metabolite levels |

Case Study 2: Metabolic Pathways Analysis

Another study focused on the metabolic pathways involving this compound, particularly its formation clearance as a probe for CYP3A4 activity. The research highlighted significant inter-individual variability in enzyme activity influenced by genetic factors and concurrent medications .

| Study Focus | Methodology | Key Findings |

|---|---|---|

| CYP3A4 Activity Measurement | Formation clearance analysis | Identified variability in enzyme activity among subjects |

Wirkmechanismus

6-Hydroxycorticosterone exerts its effects by interacting with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Corticosterone: The parent compound from which 6-Hydroxycorticosterone is derived.

18-Hydroxycorticosterone: Another hydroxylated derivative of corticosterone with similar physiological roles.

Hydrocortisone: A closely related compound with significant therapeutic applications.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6th position, which significantly influences its metabolic and physiological properties. This hydroxylation differentiates it from other similar compounds and contributes to its distinct role in steroid metabolism and clearance .

Eigenschaften

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17S)-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-20-6-5-11(23)7-15(20)16(24)8-12-13-3-4-14(18(26)10-22)21(13,2)9-17(25)19(12)20/h7,12-14,16-17,19,22,24-25H,3-6,8-10H2,1-2H3/t12-,13-,14+,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVNAPJPBOKGSU-JJKSKHOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4C(=O)CO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972489 | |

| Record name | 6,11,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-25-2 | |

| Record name | 6-Hydroxycorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.